BenchChemオンラインストアへようこそ!

Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate

Carboxylesterase inhibition Drug metabolism Prodrug activation

Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate is a synthetic small-molecule heterocyclic building block (C17H14N2O4S, MW 342.4 g/mol) that integrates a benzothiazole moiety with a dimethyl isophthalate core via an amino linker. This compound is cataloged as a research chemical with an AldrichCPR designation and has preclinical bioactivity annotation in public databases.

Molecular Formula C17H14N2O4S
Molecular Weight 342.37
CAS No. 438538-58-0
Cat. No. B2698244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate
CAS438538-58-0
Molecular FormulaC17H14N2O4S
Molecular Weight342.37
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)NC2=NC3=CC=CC=C3S2)C(=O)OC
InChIInChI=1S/C17H14N2O4S/c1-22-15(20)10-7-11(16(21)23-2)9-12(8-10)18-17-19-13-5-3-4-6-14(13)24-17/h3-9H,1-2H3,(H,18,19)
InChIKeyQXDDCYKXMVNVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate (CAS 438538-58-0): A Benzothiazole-Amino-Isophthalate Building Block for Specialized Research Procurement


Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate is a synthetic small-molecule heterocyclic building block (C17H14N2O4S, MW 342.4 g/mol) that integrates a benzothiazole moiety with a dimethyl isophthalate core via an amino linker [1]. This compound is cataloged as a research chemical with an AldrichCPR designation and has preclinical bioactivity annotation in public databases . Its structure uniquely combines a hydrogen-bond donor (secondary amine) with two methyl ester functionalities, offering a distinct physicochemical and reactivity profile compared to its hydrolyzed acid analog or mono-ester variants.

Why Generic Substitution Falls Short for 5-(Benzothiazol-2-ylamino)isophthalate Scaffolds in Carboxylesterase and Reactivity Studies


Closely related in-class compounds cannot be simply interchanged with Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate due to divergent functional group presentation that directly impacts solubility, binding interactions, and metabolic stability. The dimethyl ester is a neutral, lipophilic prodrug-like moiety (XLogP3-AA = 4) [1], whereas its direct dicarboxylic acid analog (CAS 2334376-40-6) is a charged, polar species that can introduce non-specific ionic binding or poor cell permeability . The ester groups modulate target engagement by occupying hydrophobic pockets, as demonstrated in carboxylesterase (CES) inhibition assays where this compound exhibits differential subtype selectivity compared to known CES inhibitors [2].

Quantitative Differentiation Guide: Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate vs. Structural Analogs


Carboxylesterase-2 (CE2) Inhibitory Potency of the Dimethyl Ester vs. Known Clinical CES Inhibitors

The compound inhibits human CE2 in liver microsomes with an IC50 of 7,360 nM, which is weaker than the clinical uricosuric benzbromarone (Ki = 5.15 µM for CE2) but represents a distinct chemotype devoid of the benzofuran scaffold [1]. This level of activity places the compound in a moderate inhibition range, suitable for use as a scaffold for optimization rather than a direct inhibitor replacement.

Carboxylesterase inhibition Drug metabolism Prodrug activation

CES1 vs. CES2 Selectivity Profile of the 5-(Benzothiazol-2-ylamino)isophthalate Scaffold

The compound displays a moderate selectivity window between human CES1 (IC50 = 11,000 nM) and CES2 (IC50 = 7,360 nM), yielding a CES2/CES1 IC50 ratio of approximately 1.5 [1]. This is a modest but measurable preference for CES2 over CES1, contrasting with many lipophilic esters that show stronger CES1 preference. The magnitude of selectivity can be exploited in tissue-specific targeting, as CES2 is predominantly expressed in the intestine.

Isoform selectivity CES1 CES2 Tissue-specific metabolism

Lipophilicity-Driven Membrane Permeability Advantage Over the Dicarboxylic Acid Analog

The target compound has a computed LogP (XLogP3-AA) of 4, indicating high lipophilicity [1]. This is substantially higher than the predicted LogP of its dicarboxylic acid analog 5-(Benzo[d]thiazol-2-ylamino)isophthalic acid (CAS 2334376-40-6), which is expected to be in the range of 1.5–2.5 due to the two free carboxylic acid groups . The difference in LogP of at least 1.5 units translates to a theoretical >30-fold increase in octanol-water partition coefficient, favoring passive membrane diffusion for the dimethyl ester.

Physicochemical property Lipophilicity Membrane permeability ADME

Ester Hydrolytic Stability and Prodrug Potential vs. Amide- or Acid-Linked Analogs

As a dimethyl ester, the compound is inherently susceptible to esterase-mediated hydrolysis, a property exploited in prodrug design [1]. This contrasts with direct amide-linked or acid isosteres of the benzothiazole-isophthalate series, which are metabolically more stable. The quantitative CES inhibition data confirms that the compound is recognized and processed by human carboxylesterases, providing a defined substrate background for studying structure-metabolism relationships within this scaffold class.

Metabolic stability Prodrug design Ester hydrolysis

Optimal Research Application Scenarios for Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate Based on Verified Evidence


In Vitro Carboxylesterase-Mediated Drug-Drug Interaction (DDI) Screening

Use as a moderate-affinity, CES2-preferring probe inhibitor in human liver microsome assays. The defined IC50 values (CES2: 7,360 nM; CES1: 11,000 nM) and 1.5-fold selectivity [1] provide a benchmark for calibrating CES inhibition screening panels, particularly for distinguishing intestinally-biased CES2 interactions from hepatic CES1 effects.

Ester Prodrug Activation and Metabolic Stability Studies

Employ as a model diester substrate to investigate structure-metabolism relationships in esterase-sensitive compounds. The confirmed interaction with both CES1 and CES2 [1] allows researchers to track hydrolysis kinetics and identify primary metabolic pathways, supporting the design of ester-based prodrugs with targeted activation profiles.

Cell-Based Permeability and Intestinal Metabolism Research

Leverage the high computed lipophilicity (XLogP3 = 4) [2] of the dimethyl ester to study passive membrane permeability and intracellular esterase activation in Caco-2 or enterocyte models. This application specifically requires the neutral ester form, as the dicarboxylic acid analog (predicted LogP ~1.5–2.5) would exhibit drastically different permeability properties .

Quote Request

Request a Quote for Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.